(2-Ethyl-1H-benzimidazol-1-yl)acetic acid

Corrosion Inhibition Mild Steel Protection Electrochemistry

Differentiated benzimidazole scaffold with C2-ethyl substituent delivering optimal LogP (2.16) for enhanced membrane permeability vs unsubstituted or methyl analogs. Reactive N1-acetic acid handle enables direct amide coupling and esterification without additional alkylation steps. pH-Dependent LogD (-0.28 at pH 5.5 vs -1.37 at pH 7.4) enables preferential accumulation in acidic microenvironments for targeted delivery. QSAR-validated hydrophobicity-activity correlation (≥0.854) confirms C2 substituent is critical for biological activity. Preferred building block for medicinal chemistry, prodrug design, and corrosion inhibition.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 54980-96-0
Cat. No. B187521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Ethyl-1H-benzimidazol-1-yl)acetic acid
CAS54980-96-0
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCC1=NC2=CC=CC=C2N1CC(=O)O
InChIInChI=1S/C11H12N2O2/c1-2-10-12-8-5-3-4-6-9(8)13(10)7-11(14)15/h3-6H,2,7H2,1H3,(H,14,15)
InChIKeyAIOOJAWBQBWGRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Ethyl-1H-benzimidazol-1-yl)acetic acid (CAS 54980-96-0): Chemical Identity and Core Characteristics for Research Procurement


(2-Ethyl-1H-benzimidazol-1-yl)acetic acid (CAS 54980-96-0), also known as 1-carboxymethyl-2-ethylbenzimidazole, is a bicyclic heterocyclic compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . It belongs to the benzimidazole class of compounds, characterized by a fused benzene and imidazole ring system with an ethyl substituent at the C2 position and an acetic acid moiety attached to the N1 position . The compound serves as a versatile small-molecule scaffold and building block in medicinal chemistry and organic synthesis, with the carboxylic acid functionality enabling further derivatization via amide or ester formation .

Why Generic Substitution of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid with Other Benzimidazole Acetic Acids Fails: Structural Determinants of Function


Benzimidazole acetic acid derivatives cannot be generically substituted due to the profound influence of substituent position and identity on physicochemical properties and target interactions. Quantitative structure-activity relationship (QSAR) studies on benzimidazole acetic acid derivatives demonstrate that logP (hydrophobicity) positively correlates with biological activity (correlation coefficient ≥ 0.854), with the C2 substituent being a critical determinant of this property [1]. SAR analyses further establish that substitution at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influences anti-inflammatory activity, with different substituents dictating distinct receptor interactions (e.g., C2 diarylamine for bradykinin receptor antagonism vs. C2 anacardic acid for COX-2 inhibition) [2]. Consequently, even structurally similar analogs (e.g., (2-methyl-1H-benzimidazol-1-yl)acetic acid, (1H-benzimidazol-1-yl)acetic acid, or (2-benzyl-1H-benzimidazol-1-yl)acetic acid) exhibit meaningfully different LogP values, solubility profiles, and receptor-binding characteristics that preclude interchangeable use without re-validation of activity and selectivity.

Product-Specific Quantitative Evidence Guide for (2-Ethyl-1H-benzimidazol-1-yl)acetic acid (CAS 54980-96-0): Comparator-Based Differentiation Data


Corrosion Inhibition Efficiency of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid Ethyl Ester (EEBA) vs. Parent 2-Ethylbenzimidazole (EBI) on Mild Steel in HCl

The ethyl ester derivative of the target compound, ethyl (2-ethylbenzimidazolyl)acetate (EEBA), demonstrates superior corrosion inhibition efficiency compared to the parent compound 2-ethylbenzimidazole (EBI) on mild steel in hydrochloric acid media [1]. DFT computational studies confirm that EEBA is more efficient than EBI as a corrosion inhibitor [1]. Polarization studies indicate both inhibitors behave as mixed-type inhibitors [1].

Corrosion Inhibition Mild Steel Protection Electrochemistry

Predicted LogP and Physicochemical Differentiation of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid vs. Unsubstituted Benzimidazole Acetic Acid

(2-Ethyl-1H-benzimidazol-1-yl)acetic acid exhibits significantly higher predicted lipophilicity (ACD/LogP = 2.16) compared to the unsubstituted benzimidazole acetic acid scaffold . QSAR studies on related benzimidazole acetic acid derivatives demonstrate that increased logP (hydrophobic nature) positively contributes to selective aldose reductase inhibitory activity, with the best model achieving a correlation coefficient ≥ 0.854 [1].

Physicochemical Properties Lipophilicity Drug-likeness

pH-Dependent Ionization and Distribution Profile of (2-Ethyl-1H-benzimidazol-1-yl)acetic acid

(2-Ethyl-1H-benzimidazol-1-yl)acetic acid exhibits pronounced pH-dependent lipophilicity, with ACD/LogD values of -0.28 at pH 5.5 and -1.37 at pH 7.4 . This pH-sensitive distribution profile is a direct consequence of the carboxylic acid moiety, which ionizes at physiological pH, fundamentally altering the compound's partitioning behavior compared to non-acidic benzimidazole analogs.

pH-Dependent Distribution Ionization Bioavailability Prediction

Evidence-Based Application Scenarios for (2-Ethyl-1H-benzimidazol-1-yl)acetic acid (CAS 54980-96-0) in Research and Industry


Corrosion Inhibitor Development for Mild Steel in Acidic Environments

Researchers and industrial formulators developing corrosion protection systems for mild steel in hydrochloric acid environments should prioritize the ethyl ester derivative (EEBA) of this compound over the parent 2-ethylbenzimidazole (EBI). Experimental evidence demonstrates that EEBA offers superior inhibition efficiency and more consistent Langmuir adsorption behavior across temperature ranges (303-313 K) in 0.5-1.5 M HCl [1]. The acetic acid/ester functionality enhances adsorption onto mild steel surfaces, making EEBA the preferred candidate for acid pickling, industrial cleaning, and oil-well acidizing applications where corrosion protection is critical [1].

Medicinal Chemistry Scaffold for Lipophilic Drug Candidate Development

Medicinal chemists seeking benzimidazole scaffolds with enhanced membrane permeability should select (2-Ethyl-1H-benzimidazol-1-yl)acetic acid over unsubstituted benzimidazole acetic acid (CAS 40332-16-9) or 2-methyl analogs. The C2-ethyl substituent confers a predicted ACD/LogP of 2.16, which QSAR studies on related benzimidazole acetic acid derivatives indicate positively correlates with biological activity (correlation coefficient ≥ 0.854) [2][3]. This scaffold is particularly suitable for developing aldose reductase inhibitors, anti-inflammatory agents targeting intracellular targets, and CRTH2 receptor antagonists where balanced lipophilicity is required for target engagement [2][3].

pH-Responsive Prodrug or Targeted Delivery System Design

Researchers designing pH-responsive drug delivery systems or prodrugs should consider (2-Ethyl-1H-benzimidazol-1-yl)acetic acid for applications requiring differential compartmental accumulation. The compound exhibits pronounced pH-dependent distribution (ACD/LogD = -0.28 at pH 5.5 vs. -1.37 at pH 7.4) due to carboxylic acid ionization . This property enables preferential accumulation in acidic microenvironments such as endosomes, lysosomes, inflamed tissues, or the tumor extracellular space, distinguishing it from non-ionizable benzimidazole analogs that lack this pH-responsive behavior .

Synthetic Intermediate for Amide and Ester Derivatization

Synthetic chemists requiring a versatile benzimidazole building block with a reactive carboxylic acid handle should procure (2-Ethyl-1H-benzimidazol-1-yl)acetic acid over N-unsubstituted 2-ethylbenzimidazole. The N1-acetic acid moiety enables direct amide coupling and esterification without requiring additional alkylation steps [4]. This scaffold has been employed to prepare benzimidazole-1-acetic acid esters and amides with demonstrated antispasmodic (atropine-like) activity and has served as a precursor for N-substituted benzimidazole derivatives with antimicrobial properties [4][5].

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